molecular formula C7H8BrNO3 B3047612 Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate CAS No. 142841-00-7

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Cat. No. B3047612
Key on ui cas rn: 142841-00-7
M. Wt: 234.05 g/mol
InChI Key: UIZIBTYIZFDYCC-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

To a stirred solution of 1.74 g (11 mmol) of 2-methyl-oxazole-4-carboxylic acid ethyl ester in 15 mL tetrachloromethane at RT, 2.994 g (17 mmol, 1.5 eq) N-bromosuccinimide and 50 mg (0.2 mmol, 0.02 eq) benzoyl peroxyde were added. The reaction mixture was stirred under reflux overnight. The reaction mixture was filtered, the filtrate was extracted with CH2Cl2 and Na2S2O3 solution. The combined organic phases were dried over Na2SO4, filtered and evaporated to dryness to yield 265 mg (10%) of 2-bromomethyl-oxazole-4-carboxylic acid ethyl ester as an yellow oil, MS: 235 (MH+).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.994 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:11])[O:9][CH:10]=1)=[O:5])[CH3:2].[Br:12]N1C(=O)CCC1=O.C1C=CC(C(OOC(C2C=CC=CC=2)=O)=O)=CC=1>ClC(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH2:11][Br:12])[O:9][CH:10]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)C
Name
Quantity
2.994 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2
Name
Quantity
15 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with CH2Cl2 and Na2S2O3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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